molecular formula C16H19N3 B2805508 N'-butyl-N-phenyl-3-pyridinecarboximidamide CAS No. 338419-95-7

N'-butyl-N-phenyl-3-pyridinecarboximidamide

Cat. No. B2805508
CAS RN: 338419-95-7
M. Wt: 253.349
InChI Key: HPFSZPRWEHBZCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-butyl-N-phenyl-3-pyridinecarboximidamide is a chemical compound with the molecular formula C16H19N3 . It has a molecular weight of 253.349 . This compound is intended for research use only and is not intended for human or veterinary use.


Synthesis Analysis

While specific synthesis methods for N’-butyl-N-phenyl-3-pyridinecarboximidamide were not found, related compounds have been synthesized using acyl isocyanates as intermediates . For example, N-phenylpyrrole carboximides were synthesized using acyl isocyanates . The synthesis involved the addition of a C-nucleophile to the isocyanate of a pyrrolecarboxylic acid .

Scientific Research Applications

1. Potential in Delaying Cellular Senescence

N'-butyl-N-phenyl-3-pyridinecarboximidamide may have potential in delaying senescence in human lung fibroblasts. A related compound, N-t-butyl hydroxylamine, a breakdown product of α-Phenyl-N-t-butyl nitrone (PBN), demonstrated effectiveness in delaying senescence at lower concentrations compared to PBN, suggesting the active functional group is the N-hydroxylamine. This could imply similar potential for this compound in senescence-related applications (Atamna, Paler-Martinez, & Ames, 2000).

2. Synthesis of Cellulose Derivatives

The compound plays a role in the synthesis of cellulose phenyl tricarbonates using 1-butyl-3-methylimidazolium chloride/pyridine as a reaction medium. This process is significant for designing structures based on cellulose, which is a vital intermediate in various chemical applications (Elschner, Kötteritzsch, & Heinze, 2014).

3. Synthesis of Long-Chain Pyridinecarboximidamides

This compound is central to the synthesis of novel long-chain N-substituted pyridinecarboximidamides. The efficient synthesis of these derivatives, which have diverse potential applications, was achieved through a multi-step procedure, highlighting its importance in chemical synthesis (Aksamitowski et al., 2017).

4. Photovoltaic Applications

Derivatives of this compound could be significant in the sensitization of photoconductive polyimides for photovoltaic applications. This suggests a potential role in enhancing the efficiency of photovoltaic devices, contributing to advancements in renewable energy technologies (Mühlbacher et al., 2001).

5. Corrosion Inhibition

Studies on quaternary pyridinium compounds, related to this compound, have shown strong adsorption properties at Pt electrodes in neutral and weakly alkaline solutions. This indicates a potential application as corrosion inhibitors, essential for protecting metals in various industrial applications (Birss, Dang, Wong, & Wong, 2003).

properties

IUPAC Name

N'-butyl-N-phenylpyridine-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3/c1-2-3-12-18-16(14-8-7-11-17-13-14)19-15-9-5-4-6-10-15/h4-11,13H,2-3,12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPFSZPRWEHBZCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN=C(C1=CN=CC=C1)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.